Disalicylide
Overview
Description
Disalicylide, also known as dibenzo[b,f][1,5]dioxocin-6,12-dione, is an organic compound with the molecular formula C14H8O4. It is a bimolecular cyclic ester of salicylic acid. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disalicylide can be synthesized through the reaction of salicylic acid with phosgene in the presence of triethylamine. The reaction proceeds as follows:
- Salicylic acid reacts with phosgene and slightly less than two equivalents of triethylamine to form 1,3-benzodioxan-2,4-dione.
- A trace amount of triethylamine then converts this intermediate into this compound almost quantitatively .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phosgene, a toxic and hazardous reagent, requires stringent safety measures and proper handling protocols in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Disalicylide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically yields hydroxy derivatives of this compound.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Disalicylide derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of disalicylide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives of this compound being studied .
Comparison with Similar Compounds
Disalicylide is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Salicylic acid: A precursor to this compound with similar chemical properties.
Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug.
Salicylamide: Another derivative of salicylic acid with analgesic properties
Properties
IUPAC Name |
benzo[c][1,5]benzodioxocine-6,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-5-1-3-7-11(9)17-14(16)10-6-2-4-8-12(10)18-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVGAXOQBMEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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